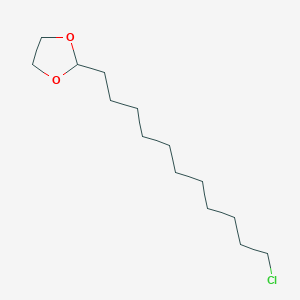

1,3-Dioxolane, 2-(11-chloroundecyl)-

Description

Overview of 1,3-Dioxolanes in Contemporary Organic Synthesis and Polymer Science

1,3-Dioxolanes are a class of five-membered heterocyclic acetals that are widely utilized in modern organic chemistry. chemicalbook.com Their prominence stems from their role as protecting groups for aldehydes and ketones, a fundamental strategy in the synthesis of complex organic molecules. organic-chemistry.org The formation of a 1,3-dioxolane (B20135) from a carbonyl compound and ethylene (B1197577) glycol is a reversible, acid-catalyzed reaction that masks the reactivity of the carbonyl group, allowing for chemical modifications at other sites of the molecule. chemicalbook.com These protecting groups are generally stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and reducing agents, but can be readily removed under acidic conditions. thieme-connect.de

Beyond their use as protecting groups, 1,3-dioxolanes are valuable as aprotic solvents due to their ability to dissolve a variety of polar polymers such as polyesters and epoxies. sciencemadness.org In the realm of polymer science, 1,3-dioxolane itself is an important monomer in the cationic ring-opening polymerization to produce poly(1,3-dioxolane), a polymer with applications in functional hydrogels and nanoparticles. acs.org The polymerization of substituted 1,3-dioxolanes allows for the synthesis of polymers with tailored properties, making them a versatile platform for materials development. researchgate.net For instance, the incorporation of functional groups into the dioxolane monomer can impart specific characteristics to the resulting polymer, such as altered solubility, reactivity, or thermal properties.

Structural and Synthetic Challenges Associated with Long-Chain Halogenated 1,3-Dioxolane Derivatives

The synthesis of 1,3-dioxolanes is typically achieved through the acetalization of an aldehyde or ketone with a 1,2-diol, most commonly ethylene glycol, in the presence of an acid catalyst. chemicalbook.com While this method is straightforward for many substrates, the synthesis of long-chain halogenated derivatives like 1,3-Dioxolane, 2-(11-chloroundecyl)- presents several challenges.

One of the primary difficulties arises from the steric hindrance imparted by the long undecyl chain. This can slow down the rate of the acetalization reaction and may require more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a reasonable yield. Furthermore, the presence of the terminal chloro group introduces the possibility of side reactions, particularly under harsh conditions. For example, elimination reactions to form an alkene or substitution reactions with nucleophiles present in the reaction mixture could compete with the desired acetal (B89532) formation.

Purification of the final product can also be challenging. The high boiling point and nonpolar nature of 1,3-Dioxolane, 2-(11-chloroundecyl)- make it difficult to separate from starting materials and byproducts using standard techniques like distillation. Chromatographic methods may be necessary, which can be time-consuming and costly for large-scale preparations.

The table below summarizes some of the potential synthetic challenges and possible mitigation strategies for the preparation of long-chain halogenated 1,3-dioxolanes.

| Challenge | Potential Mitigation Strategies |

| Steric Hindrance | Use of more active catalysts, higher reaction temperatures, or microwave-assisted synthesis to accelerate the reaction. |

| Side Reactions | Careful selection of reaction conditions (e.g., milder acid catalyst, lower temperature) to minimize elimination or substitution of the chloro group. |

| Purification | Utilization of column chromatography or fractional distillation under reduced pressure to isolate the desired product. |

| Low Yields | Optimization of reaction parameters such as stoichiometry of reactants, catalyst loading, and reaction time. |

Academic Research Perspectives on 1,3-Dioxolane, 2-(11-chloroundecyl)-

The unique bifunctional nature of 1,3-Dioxolane, 2-(11-chloroundecyl)- opens up several avenues for academic research, primarily in polymer chemistry and synthetic organic chemistry.

In polymer science, this compound is a promising candidate as a functional monomer. Cationic ring-opening polymerization of the 1,3-dioxolane ring would lead to a polyacetal with pendant chloroundecyl chains. This polymer could exhibit interesting properties, such as enhanced hydrophobicity and potentially flame-retardant characteristics due to the presence of chlorine. The terminal chloro groups along the polymer backbone would also serve as reactive handles for post-polymerization modification, allowing for the grafting of other functional groups to create materials with tailored surface properties, for example, for applications in coatings or as compatibilizers in polymer blends.

From a synthetic organic chemistry perspective, 1,3-Dioxolane, 2-(11-chloroundecyl)- can be viewed as a valuable building block. The 1,3-dioxolane moiety can be considered a protected form of an aldehyde. The terminal chloro group can be converted into a wide array of other functional groups, such as azides, amines, thiols, or phosphonium (B103445) salts, through nucleophilic substitution reactions. This would allow for the introduction of a long, functionalized eleven-carbon chain into more complex molecules, which could be of interest in the synthesis of natural products, surfactants, or liquid crystals.

The table below outlines potential research applications for 1,3-Dioxolane, 2-(11-chloroundecyl)-.

| Field of Research | Potential Application |

| Polymer Chemistry | Functional monomer for the synthesis of polymers with pendant reactive groups. |

| Development of materials with tailored surface properties or flame-retardant characteristics. | |

| Synthetic Organic Chemistry | Building block for the introduction of a long, functionalized alkyl chain in multi-step syntheses. |

| Precursor for the synthesis of specialized surfactants, liquid crystals, or biologically active molecules. |

Structure

3D Structure

Properties

CAS No. |

96025-41-1 |

|---|---|

Molecular Formula |

C14H27ClO2 |

Molecular Weight |

262.81 g/mol |

IUPAC Name |

2-(11-chloroundecyl)-1,3-dioxolane |

InChI |

InChI=1S/C14H27ClO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-13H2 |

InChI Key |

KQTQHVRGGXMANA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CCCCCCCCCCCCl |

Origin of Product |

United States |

Reaction Chemistry and Transformative Applications of 1,3 Dioxolane, 2 11 Chloroundecyl

Chemical Reactivity of the 1,3-Dioxolane (B20135) Cyclic Acetal (B89532) Moiety

The 1,3-dioxolane group serves as a protecting group for a carbonyl functionality, specifically an aldehyde in this case. Its reactivity is dominated by transformations that lead to the cleavage of the acetal C-O bonds. These reactions are typically catalyzed by acids.

Ring-Opening Transformations and Mechanisms

The ring-opening of the 1,3-dioxolane moiety is a fundamental reaction, often initiated under acidic conditions. The mechanism involves the protonation of one of the oxygen atoms by an acid, which enhances its leaving group ability. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This reactive intermediate can then be trapped by a nucleophile.

In the context of polymerization, 1,3-dioxolane can undergo cationic ring-opening polymerization (CROP). researchgate.netrsc.org This process is typically initiated by strong acids or Lewis acids. The polymerization can proceed through different mechanisms, such as the Active Chain End (ACE) or the Active Monomer (AM) mechanism, which can influence the formation of cyclic byproducts. researchgate.netrsc.org While this compound is substituted, the fundamental principles of acid-catalyzed ring-opening remain applicable. The general mechanism involves the formation of a secondary or tertiary oxonium ion, which propagates the reaction. researchgate.net

Controlled Hydrolysis and Transacetalization

Controlled Hydrolysis: The most common transformation of the 1,3-dioxolane group is its hydrolysis back to the parent carbonyl compound and the corresponding diol (ethylene glycol). This deprotection is a crucial step in multi-step syntheses. The reaction is catalyzed by acid and is essentially the reverse of the acetal formation. researchgate.netnih.gov The presence of water is necessary to drive the equilibrium towards the hydrolysis products. Various catalytic systems, including mineral acids, organic acids like p-toluenesulfonic acid, and solid acid catalysts, can be employed to achieve this transformation under mild conditions. researchgate.netscielo.br

Transacetalization: This process involves the acid-catalyzed exchange of the diol component of the acetal. organic-chemistry.orgthieme-connect.de For 1,3-Dioxolane, 2-(11-chloroundecyl)-, treatment with a different diol or an orthoester in the presence of an acid catalyst can lead to the formation of a new acetal. This reaction is useful for converting one type of acetal into another without going through the intermediate aldehyde. The reaction is driven by equilibrium, and conditions can be manipulated (e.g., by using a large excess of the new diol or removing the displaced diol) to favor the desired product. thieme-connect.de

| Transformation | Typical Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis (Deprotection) | Aqueous acid (e.g., HCl, H₂SO₄, p-TsOH) in a solvent like acetone (B3395972) or THF | 12-Chlorododecanal and Ethylene (B1197577) Glycol | researchgate.netscielo.br |

| Transacetalization | Different diol (e.g., 1,3-propanediol), acid catalyst (e.g., CSA, ZrCl₄) | New cyclic acetal (e.g., 1,3-dioxane (B1201747) derivative) | organic-chemistry.orgthieme-connect.de |

Reactivity and Functionalization of the Chloroundecyl Chain

The 11-chloroundecyl chain provides a reactive handle for a variety of transformations, primarily involving the carbon-chlorine bond. As a primary alkyl chloride, its reactivity is characteristic of this class of compounds, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions and Their Scope

The terminal chlorine atom is an effective leaving group that can be displaced by a wide range of nucleophiles. libretexts.org These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single transition state and inversion of configuration at the carbon center (though this is not relevant for this achiral substrate). chemguide.co.ukfiveable.me The SN2 pathway is favored for primary alkyl halides because the reaction center is sterically accessible to the incoming nucleophile. fiveable.me

The scope of this reaction is broad, allowing for the synthesis of a variety of derivatives. Common nucleophiles include hydroxide, alkoxides, cyanide, azide (B81097), iodide, and ammonia, leading to the formation of alcohols, ethers, nitriles, azides, alkyl iodides, and amines, respectively. youtube.comkhanacademy.org

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Iodide | Sodium Iodide (NaI) in Acetone (Finkelstein Reaction) | Alkyl Iodide (-I) |

| Ammonia | Ammonia (NH₃) | Primary Amine (-NH₂) |

Elimination Reactions to Form Unsaturated Linkages

The chloroundecyl chain can undergo elimination reactions to form an alkene. chemistrysteps.com These reactions, also known as dehydrohalogenation, involve the removal of the chlorine atom and a proton from the adjacent (beta) carbon. jove.com For primary alkyl halides, the bimolecular elimination (E2) mechanism is prevalent and requires the use of a strong base. lumenlearning.com

To favor elimination over the competing SN2 substitution, a strong, sterically hindered base is often employed. lumenlearning.com Examples include potassium tert-butoxide or lithium diisopropylamide (LDA). The use of such bases minimizes the nucleophilic attack at the carbon atom and promotes the abstraction of a proton, leading to the formation of a terminal alkene, 1-undecene, attached to the dioxolane-substituted carbon. According to Zaitsev's rule, elimination reactions tend to form the more substituted (more stable) alkene; however, for a terminal halide like this, only one constitutional isomer is possible as the initial product. jove.commsu.edu

| Base | Typical Conditions | Major Product | Reference |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | THF or DMSO, elevated temperature | 2-(11-undecenyl)-1,3-dioxolane | jove.comlumenlearning.com |

| Sodium ethoxide (NaOEt) | Ethanol, reflux | Mixture of substitution and elimination products | msu.edu |

| Lithium diisopropylamide (LDA) | THF, low temperature | 2-(11-undecenyl)-1,3-dioxolane | lumenlearning.com |

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Modern synthetic chemistry offers powerful methods for forming carbon-carbon bonds using transition metal catalysts. The chloroundecyl group can participate in such cross-coupling reactions, although alkyl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond. nih.gov Despite this, significant progress has been made in developing highly active catalytic systems, often based on palladium or nickel, that can effectively activate C(sp³)–Cl bonds. nih.govrsc.org

These reactions couple the alkyl halide with an organometallic reagent. Examples include:

Kumada Coupling: Utilizes Grignard reagents (R-MgX). rsc.org

Suzuki-Miyaura Coupling: Employs organoboron compounds (e.g., boronic acids or esters). rsc.org

Negishi Coupling: Uses organozinc reagents (R-ZnX).

Sonogashira Coupling: Couples with terminal alkynes.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions like beta-hydride elimination. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the initial oxidative addition step, which is typically the rate-limiting step for alkyl chlorides. rsc.orgrsc.org These methods allow for the direct extension of the carbon chain and the introduction of aryl, vinyl, or other alkyl groups.

Derivatization and Functional Group Interconversions of the Compound Scaffold

The presence of two distinct functional groups in 1,3-Dioxolane, 2-(11-chloroundecyl)- allows for a wide array of derivatization and functional group interconversion reactions. The 1,3-dioxolane ring serves as a protecting group for a carbonyl functionality, while the terminal chlorine atom on the undecyl chain is a site for nucleophilic substitution.

While specific research on the selective oxidation and reduction of 1,3-Dioxolane, 2-(11-chloroundecyl)- is not extensively documented, the reactivity of its constituent functional groups is well-established in organic chemistry.

The 1,3-dioxolane ring is generally stable to a variety of oxidizing and reducing agents, which is a key characteristic of its use as a protecting group for aldehydes and ketones. However, under strongly acidic conditions, some powerful oxidizing agents can cleave the acetal. For instance, reagents like meta-chloroperoxybenzoic acid (mCPBA) have been shown to oxidize cyclic acetals to hydroxy alkyl esters. organic-chemistry.org Molecular oxygen, in the presence of catalysts such as N-hydroxyphthalimide (NHPI) and Co(OAc)₂, can also facilitate the oxidation of 1,3-dioxolanes to their corresponding esters. organic-chemistry.org

Conversely, the terminal chloro group of the undecyl chain is not susceptible to standard oxidation but can be reduced to an alkane using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. However, such potent reducing agents might also affect other parts of a more complex molecule, so chemoselectivity would be a key consideration. The primary focus of reactivity for the chloro group is typically nucleophilic substitution rather than reduction in a synthetic context.

Table 1: Potential Selective Transformations

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| 1,3-Dioxolane | Oxidation | mCPBA | Hydroxy undecanoate ester |

| 1,3-Dioxolane | Oxidation | O₂/NHPI/Co(OAc)₂ | Undecanoate ester |

| Chloroundecyl | Reduction | LiAlH₄ | Dodecyl group (after hydrolysis of dioxolane) |

| Chloroundecyl | Nucleophilic Substitution | NaN₃ | Azidoundecyl group |

| Chloroundecyl | Nucleophilic Substitution | NaCN | Cyanoundecyl group |

The long alkyl chain of 1,3-Dioxolane, 2-(11-chloroundecyl)- could potentially undergo radical reactions. For instance, radical-initiated cyclization reactions could be envisioned if an appropriate radical acceptor is introduced into the molecule. The chloro-substituted terminal carbon could also participate in radical coupling reactions.

Photochemical transformations of simple 1,3-dioxolanes are not a major area of their chemistry. However, the presence of the long alkyl chain could influence its photochemical behavior in specific contexts, such as in organized media or in the presence of photosensitizers. The C-Cl bond can be cleaved homolytically under certain photochemical conditions to generate a primary alkyl radical, which could then undergo further reactions.

The bifunctional nature of 1,3-Dioxolane, 2-(11-chloroundecyl)- makes it a valuable building block for the synthesis of more complex molecules. The terminal chloro group can be displaced by a wide range of nucleophiles to introduce new functional groups. For example, reaction with sodium azide would yield the corresponding azido (B1232118) derivative, which can then be reduced to an amine or used in "click" chemistry. Similarly, reaction with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The 1,3-dioxolane group, after serving its purpose as a protecting group, can be hydrolyzed under acidic conditions to reveal the parent aldehyde. This aldehyde can then undergo a plethora of reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build up more complex carbon skeletons. This sequential manipulation of the two functional groups allows for the construction of intricate molecular architectures.

Role as a Synthetic Intermediate in Organic Synthesis

1,3-Dioxolane, 2-(11-chloroundecyl)- serves as a classic example of a synthetic intermediate where one functional group (the aldehyde, protected as a dioxolane) is masked while chemical transformations are carried out on another part of the molecule (the chloroundecyl chain). This strategy is fundamental in multi-step organic synthesis.

For instance, the chloro group can be converted into a Grignard reagent or an organolithium species, provided the reaction conditions are carefully controlled to avoid reaction with the dioxolane ring. This would create a nucleophilic carbon center at the end of the undecyl chain, which could then be used to form new carbon-carbon bonds by reacting with various electrophiles. Following the desired modifications at the terminus of the alkyl chain, the 1,3-dioxolane can be deprotected to liberate the aldehyde for subsequent reactions. This orthogonality of the reactivity of the two functional groups is what makes this compound a potentially useful synthetic intermediate.

Catalysis in the Synthesis and Transformation of 1,3 Dioxolane, 2 11 Chloroundecyl

Homogeneous and Heterogeneous Acid Catalysis (e.g., Brønsted Acids, Lewis Acids, Solid Acid Catalysts)

The formation of 1,3-Dioxolane (B20135), 2-(11-chloroundecyl)- is typically achieved through the acid-catalyzed acetalization of 12-chlorododecanal with ethylene (B1197577) glycol. This reaction can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts.

Homogeneous Acid Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed for dioxolane synthesis. bohrium.com

Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are common choices for catalyzing the formation of 1,3-dioxolanes. organic-chemistry.org These catalysts operate by protonating the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction proceeds through a hemiacetal intermediate, which then undergoes further acid-catalyzed dehydration to form the stable 1,3-dioxolane ring.

Lewis Acids: Aprotic acids, or Lewis acids, can also facilitate this transformation. Compounds like boron trifluoride etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂) function by coordinating to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org

Heterogeneous Acid Catalysis:

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. bohrium.com For the synthesis of 1,3-Dioxolane, 2-(11-chloroundecyl)-, various solid acid catalysts can be utilized.

Solid Acid Catalysts: A range of solid materials with acidic properties have proven effective in acetalization reactions. These include:

Zeolites: Microporous aluminosilicate (B74896) minerals with well-defined pore structures and strong Brønsted and/or Lewis acid sites.

Sulfonated Resins: Ion-exchange resins such as Amberlyst-15, which possess sulfonic acid groups, are robust and efficient catalysts for this transformation.

Acid-Treated Clays (B1170129): Montmorillonite (B579905) K-10 and other clays, when treated with acid, exhibit enhanced surface acidity and catalytic activity.

Supported Acids: Acids immobilized on solid supports, such as silica-supported sulfuric acid, combine the reactivity of a homogeneous catalyst with the practical benefits of a heterogeneous system.

The general mechanism for acid-catalyzed acetalization is depicted below:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen of 12-chlorododecanal, making the carbonyl carbon more electrophilic.

Nucleophilic attack by ethylene glycol: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

Proton transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl group of the hemiacetal.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an oxocarbenium ion.

Intramolecular cyclization: The remaining hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion, closing the five-membered ring.

Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed dioxolane.

| Catalyst Type | Examples | Phase | Advantages |

| Homogeneous Brønsted Acids | H₂SO₄, HCl, p-TSA | Liquid | High activity |

| Homogeneous Lewis Acids | BF₃·OEt₂, ZnCl₂ | Liquid | Effective for specific substrates |

| Heterogeneous Solid Acids | Zeolites, Amberlyst-15, Montmorillonite K-10 | Solid | Easy separation, reusability, milder conditions |

Photoredox Catalysis for C-H Functionalization of Dioxolanes

Photoredox catalysis has emerged as a powerful tool for the selective functionalization of C-H bonds under mild conditions. nih.govnih.gov In the context of 1,3-Dioxolane, 2-(11-chloroundecyl)-, photoredox catalysis can be employed to activate the C-H bond at the C2 position of the dioxolane ring, enabling the introduction of various functional groups.

The mechanism typically involves the generation of a highly reactive radical intermediate. nih.gov A photocatalyst, upon excitation by visible light, can abstract a hydrogen atom from the C2 position of the dioxolane, generating an α-oxy radical. escholarship.org This radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling with other radical species. This approach allows for the diversification of the dioxolane structure at a late stage, providing access to a broader range of derivatives.

Transition Metal Catalysis in Dioxolane Chemistry (e.g., Nickel Catalysis)

Transition metal catalysis, particularly with nickel, has shown significant utility in the transformation of cyclic acetals. ucla.edusigmaaldrich.com While often employed for the cleavage of C-O bonds in dioxolanes, these methods can also be adapted for the modification of 1,3-Dioxolane, 2-(11-chloroundecyl)-.

Nickel-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds. tcichemicals.com For instance, a nickel(0) catalyst can oxidatively add to a C-O bond of the dioxolane ring, leading to a ring-opened intermediate. This intermediate can then undergo further reactions, such as coupling with organometallic reagents, before reductive elimination to afford a modified product. While this approach is more commonly applied to the cleavage of the dioxolane as a protecting group, it highlights the potential for transition metal-catalyzed transformations of the core structure.

Biocatalysis and Enzyme-Mediated Reactions (if applicable to dioxolane formation/transformation)

While direct enzymatic synthesis of 1,3-Dioxolane, 2-(11-chloroundecyl)- is not extensively documented, biocatalysis can play a crucial role in the synthesis of its precursors. acs.org For example, enzymes can be used for the selective oxidation of a long-chain alcohol to the corresponding aldehyde, 12-chlorododecanal. This biocatalytic step can offer high selectivity and mild reaction conditions, which are advantageous for complex molecules.

Furthermore, a chemoenzymatic approach can be envisioned where an enzymatic reaction is followed by a chemical catalytic step. d-nb.infonih.gov For instance, a lipase (B570770) could be used to resolve a racemic precursor, followed by acid-catalyzed acetalization to form the chiral dioxolane. This combination of biocatalysis and chemocatalysis allows for the synthesis of enantiomerically enriched products.

| Catalytic Approach | Application to 1,3-Dioxolane, 2-(11-chloroundecyl)- | Key Intermediates |

| Photoredox Catalysis | C-H functionalization at the C2 position | α-oxy radical |

| Transition Metal Catalysis (Nickel) | C-O bond activation and cross-coupling | Organonickel intermediates |

| Biocatalysis | Synthesis of the precursor aldehyde (12-chlorododecanal) | Enzyme-substrate complexes |

Mechanistic Insights into Catalytic Cycles and Selectivity

Understanding the mechanistic pathways of these catalytic reactions is crucial for optimizing reaction conditions and achieving desired selectivity.

Acid Catalysis: The selectivity in acid-catalyzed acetalization is primarily governed by the thermodynamics of the reaction. The five-membered 1,3-dioxolane ring is generally favored over the six-membered 1,3-dioxane (B1201747) when using a 1,2-diol like ethylene glycol. The removal of water from the reaction mixture is essential to drive the equilibrium towards the product.

Photoredox Catalysis: In photoredox-catalyzed C-H functionalization, selectivity is dictated by the relative reactivity of the C-H bonds in the molecule. The C2-H bond of the 1,3-dioxolane is particularly susceptible to hydrogen atom abstraction due to the stabilizing effect of the two adjacent oxygen atoms on the resulting radical. The catalytic cycle involves the excitation of the photocatalyst, single-electron transfer or hydrogen atom transfer to generate the key radical intermediate, and subsequent reaction and regeneration of the catalyst. digitellinc.com

Nickel Catalysis: The catalytic cycle in nickel-catalyzed cross-coupling reactions typically involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) redox couple. squarespace.com The reaction is initiated by the oxidative addition of a substrate to the nickel center, followed by transmetalation (in the case of coupling with an organometallic reagent) or migratory insertion, and finally, reductive elimination to release the product and regenerate the active nickel catalyst. The choice of ligand on the nickel center is critical for controlling the reactivity and selectivity of the transformation.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

1D NMR (¹H, ¹³C) for Comprehensive Structural Elucidation

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the dioxolane ring and the long chloroundecyl chain. The acetal (B89532) proton (at the C2 position of the dioxolane ring) would typically appear as a triplet, coupled to the adjacent methylene (B1212753) group of the undecyl chain. The protons on the dioxolane ring itself (at the C4 and C5 positions) would likely present as a complex multiplet. The methylene groups of the long alkyl chain would produce a series of overlapping multiplets in the upfield region of the spectrum. The terminal methylene group attached to the chlorine atom would be deshielded and appear at a characteristic downfield shift, likely as a triplet.

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon environments. The acetal carbon (C2 of the dioxolane) would have a characteristic chemical shift in the 100-110 ppm range. The carbons of the dioxolane ring (C4 and C5) would appear further upfield. The numerous methylene carbons of the undecyl chain would resonate in the 20-40 ppm range, with the carbon atom bonded to chlorine appearing at a downfield-shifted position due to the electronegativity of the chlorine atom.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.85 | t | 1H | O-CH-O |

| ~3.95 | m | 4H | O-CH₂-CH₂-O |

| ~3.54 | t | 2H | -CH₂-Cl |

| ~1.65 | m | 2H | -CH-CH₂- |

| ~1.26 | br s | 18H | -(CH₂)₉- |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

| ~103.5 | O-CH-O |

| ~65.0 | O-CH₂-CH₂-O |

| ~45.1 | -CH₂-Cl |

| ~34.0 | -CH-CH₂- |

| ~32.7 - ~22.7 | -(CH₂)₉- |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the acetal proton and the adjacent methylene protons of the alkyl chain, and connect all the adjacent methylene groups along the undecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This would be vital to confirm the connection of the undecyl chain to the C2 position of the dioxolane ring, by observing a correlation from the acetal proton to the first carbon of the chain, and from the first methylene protons of the chain to the acetal carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. While less critical for this flexible acyclic molecule, it could provide information on preferred conformations in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS would be used to determine the exact molecular weight of the compound with high precision, which allows for the calculation of its elemental formula (C₁₄H₂₇ClO₂). The observed isotopic pattern, particularly the M+2 peak at approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of the chloroundecyl chain or cleavage of the dioxolane ring, providing further structural confirmation. A characteristic fragment would be the dioxolanyl cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR Spectroscopy: The IR spectrum would display characteristic absorption bands. Strong C-O stretching vibrations, typical for acetals, would be prominent in the 1200-1000 cm⁻¹ region. C-H stretching vibrations for the alkyl chain and dioxolane ring would appear just below 3000 cm⁻¹. A C-Cl stretching band would be expected in the 800-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, being particularly sensitive to the non-polar C-C bonds of the long alkyl chain.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

If the compound can be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. It would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This analysis would reveal the geometry of the dioxolane ring and the packing of the molecules within the crystal lattice.

Computational and Theoretical Studies on 1,3 Dioxolane, 2 11 Chloroundecyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure, stability, and reactivity of 1,3-Dioxolane (B20135), 2-(11-chloroundecyl)-. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for a molecule of this size.

The electronic structure of the molecule can be characterized by examining its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 1,3-Dioxolane, 2-(11-chloroundecyl)-, the HOMO is expected to be localized around the oxygen atoms of the dioxolane ring and the chlorine atom, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed along the alkyl chain and particularly at the carbon atom bonded to the chlorine, which is an electrophilic site.

The stability of different conformers of the molecule can be assessed by calculating their relative energies. The long undecyl chain allows for numerous conformational isomers, and DFT calculations can identify the most stable (lowest energy) conformations. These calculations would typically involve geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface.

Reactivity prediction is another key application of DFT. By calculating various reactivity descriptors, such as atomic charges, electrostatic potential maps, and Fukui functions, it is possible to identify the most reactive sites within the molecule. For instance, the oxygen atoms of the dioxolane ring are expected to be nucleophilic centers, while the carbon atom attached to the chlorine is an electrophilic center susceptible to nucleophilic attack.

Below is a hypothetical data table summarizing some of the key electronic properties of 1,3-Dioxolane, 2-(11-chloroundecyl)- that could be obtained from DFT calculations.

| Property | Calculated Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 0.8 | eV |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape and dynamics of 1,3-Dioxolane, 2-(11-chloroundecyl)-.

Conformational analysis is a key application of MD for this molecule. The flexible 11-carbon chain can adopt a multitude of conformations, and MD simulations can explore this vast conformational space. By simulating the molecule over a period of nanoseconds to microseconds, it is possible to identify the most populated and energetically favorable conformations. The simulations would reveal the flexibility of the undecyl chain, including the rates of rotation around its carbon-carbon bonds. The 1,3-dioxolane ring also exhibits conformational flexibility, though to a lesser extent than the alkyl chain. It can exist in different puckered conformations, such as the envelope and twist forms. MD simulations can quantify the relative populations of these ring conformers and the energy barriers between them.

Reaction dynamics can also be investigated using MD simulations, particularly for processes that occur on a longer timescale. For example, the hydrolysis of the acetal (B89532) linkage in the dioxolane ring could be simulated in the presence of water molecules. Such simulations could provide a step-by-step visualization of the reaction mechanism, including the approach of water molecules, the protonation of an oxygen atom, and the subsequent ring-opening. Similarly, the dynamics of a nucleophilic substitution reaction at the terminal chlorine atom could be studied. By simulating the approach of a nucleophile, the formation of the transition state, and the departure of the chloride ion, one can gain a deeper understanding of the reaction's dynamics.

A hypothetical data table summarizing some of the conformational properties of 1,3-Dioxolane, 2-(11-chloroundecyl)- that could be obtained from MD simulations is presented below.

| Parameter | Description | Predicted Value |

| End-to-end distance of the undecyl chain | Average distance between the first and last carbon of the chain | 12.5 Å |

| Radius of gyration of the undecyl chain | A measure of the chain's compactness | 4.2 Å |

| Dominant 1,3-dioxolane ring pucker | The most populated conformation of the ring | Envelope |

| Torsional angle distribution of C-C bonds in the undecyl chain | The probability of finding specific dihedral angles | Predominantly anti (180°) with some gauche (+/- 60°) |

Reaction Pathway Analysis and Transition State Elucidation

The study of chemical reactions at a molecular level requires a detailed understanding of the reaction pathway and the structure of the transition state. Computational methods are invaluable for elucidating these aspects for reactions involving 1,3-Dioxolane, 2-(11-chloroundecyl)-.

One of the primary reactions of interest for this molecule is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. This reaction proceeds through a series of steps, including protonation of one of the oxygen atoms, followed by ring opening to form a carbocation intermediate, and finally, reaction with water to yield ethylene (B1197577) glycol and 12-chlorododecanal. Computational methods, such as DFT, can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. The energy of each of these species can be calculated, allowing for the determination of the activation energies for each step of the reaction. The transition state, which is a maximum on the potential energy surface, is of particular importance as its energy determines the rate of the reaction. Computational methods can determine the geometry of the transition state, providing insights into the bonding changes that occur during the reaction.

Another important reaction is the nucleophilic substitution of the chlorine atom at the end of the undecyl chain. This is a classic SN2 reaction, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The reaction pathway for this process can also be studied computationally. The calculations would involve modeling the approach of the nucleophile to the substrate, the formation of the pentacoordinate transition state, and the departure of the leaving group. The activation energy for the reaction can be calculated, and the structure of the transition state can be elucidated.

A hypothetical data table summarizing the calculated activation energies for the hydrolysis and a nucleophilic substitution reaction of 1,3-Dioxolane, 2-(11-chloroundecyl)- is presented below.

| Reaction | Reaction Step | Activation Energy (kcal/mol) |

| Acid-catalyzed hydrolysis | Ring opening | 15.2 |

| Acid-catalyzed hydrolysis | Reaction with water | 5.8 |

| SN2 with hydroxide | C-Cl bond cleavage | 22.5 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. For 1,3-Dioxolane, 2-(11-chloroundecyl)-, theoretical calculations can provide valuable information that aids in the analysis of experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

NMR spectroscopy is a powerful technique for structure elucidation. The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be calculated using DFT methods, often with high accuracy. These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated chemical shifts with the experimental spectrum, it is possible to confirm the structure of the molecule and assign the signals to specific atoms.

IR spectroscopy provides information about the vibrational modes of a molecule. The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic functional groups present in the molecule. For 1,3-Dioxolane, 2-(11-chloroundecyl)-, the calculated spectrum would show characteristic peaks for the C-O stretching of the dioxolane ring, the C-H stretching of the alkyl chain, and the C-Cl stretching.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. While predicting a full mass spectrum is complex, computational methods can be used to study the stability of different fragment ions that might be formed in the mass spectrometer. This can help in interpreting the fragmentation pattern observed in the experimental spectrum. For a molecule containing a chlorine atom, the isotopic pattern in the mass spectrum is a key feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum, where M is the mass of the ion containing ³⁵Cl.

Below are hypothetical tables of predicted spectroscopic data for 1,3-Dioxolane, 2-(11-chloroundecyl)-.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Dioxolane CH₂ | 3.8 - 4.0 |

| Dioxolane CH | 4.8 - 5.0 |

| Alkyl CH₂ adjacent to dioxolane | 1.6 - 1.8 |

| Bulk alkyl CH₂ | 1.2 - 1.4 |

| CH₂ adjacent to Cl | 3.5 - 3.7 |

Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850 - 2960 |

| C-O stretch (dioxolane) | 1050 - 1150 |

| C-Cl stretch | 650 - 750 |

Theoretical Basis for Intermolecular Interactions and Solvent Effects

The behavior of 1,3-Dioxolane, 2-(11-chloroundecyl)- in a condensed phase is governed by its interactions with surrounding molecules, be it other molecules of the same kind or solvent molecules. Theoretical methods provide a framework for understanding these intermolecular interactions and the effects of the solvent on the molecule's properties.

The intermolecular interactions of 1,3-Dioxolane, 2-(11-chloroundecyl)- are a combination of van der Waals forces and dipole-dipole interactions. The long undecyl chain contributes significantly to the van der Waals interactions, which are attractive forces arising from temporary fluctuations in electron density. The polar 1,3-dioxolane ring and the carbon-chlorine bond introduce dipole moments into the molecule, leading to dipole-dipole interactions between molecules. These interactions influence the physical properties of the substance, such as its boiling point and solubility. The strength of these interactions can be quantified using computational methods, for example, by calculating the interaction energy between two or more molecules.

For 1,3-Dioxolane, 2-(11-chloroundecyl)-, the choice of solvent will influence its conformational preferences. In a nonpolar solvent, the molecule is likely to adopt a more compact conformation to maximize intramolecular van der Waals interactions. In a polar solvent, the polar parts of the molecule (the dioxolane ring and the C-Cl bond) will be solvated, which may lead to a more extended conformation. The reactivity of the molecule can also be affected by the solvent. For example, a polar solvent can stabilize the charged transition state of an SN2 reaction, thereby increasing the reaction rate.

| Interaction Type | Description |

| Van der Waals forces | Arise from the long alkyl chain and are the dominant intermolecular force. |

| Dipole-dipole interactions | Occur due to the polar C-O bonds in the dioxolane ring and the C-Cl bond. |

| Solvent effects (nonpolar solvent) | Favors compact conformations and aggregation. |

| Solvent effects (polar solvent) | Solvates the polar regions of the molecule, potentially leading to more extended conformations and influencing reaction rates. |

Polymerization and Material Science Applications of 1,3 Dioxolane, 2 11 Chloroundecyl

Ring-Opening Polymerization (ROP) of 1,3-Dioxolane (B20135) Monomers

The primary method for synthesizing poly(1,3-dioxolane) (pDXL) is through the ring-opening polymerization (ROP) of the 1,3-dioxolane monomer. This process is typically cationic in nature, leveraging the susceptibility of the acetal (B89532) linkage to electrophilic attack.

Cationic Ring-Opening Polymerization Mechanisms and Kinetics

The cationic ring-opening polymerization (CROP) of 1,3-dioxolane is a complex process known to proceed through two main mechanisms: the Activated Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. researchgate.netnih.gov

In the traditional ACE mechanism , the growing polymer chain possesses a reactive, positively charged end (a tertiary oxonium ion) that attacks a neutral monomer molecule to propagate the chain. researchgate.net However, this mechanism is notoriously prone to side reactions, particularly "backbiting," where the active chain end attacks an oxygen atom within its own chain. This intramolecular transacetalization leads to the formation of cyclic oligomers and polymers, which broadens the molecular weight distribution and is detrimental when well-defined, end-functionalized polymers are desired. nih.govrsc.org

To suppress the formation of these cyclic structures, the AM mechanism can be employed. nih.govrsc.org This approach involves the presence of a nucleophile, such as a diol (e.g., ethylene (B1197577) glycol), which initiates the polymerization. In this pathway, the monomer itself is protonated (activated), and the neutral hydroxyl end-group of the growing polymer chain attacks the activated monomer. This process keeps the concentration of protonated polymer chains low, thereby reducing the likelihood of backbiting reactions. researchgate.netnih.gov

The kinetics of the polymerization are influenced by several factors, including the monomer-to-initiator ratio, temperature, and solvent. Studies have shown that increasing the monomer conversion often leads to a higher fraction of cyclic structures, in line with the Jacobson–Stockmayer theory. researchgate.netrsc.org For monomers with substituents at the C2 position, like the 11-chloroundecyl group, significant steric hindrance is expected. This hindrance can drastically slow down or even prevent polymerization by impeding the approach of the monomer to the active center. researchgate.net

Design and Synthesis of Initiators and Catalysts for Controlled Polymerization

A variety of initiators and catalysts have been developed for the ROP of 1,3-dioxolane, aiming for better control over molecular weight, dispersity, and polymer architecture. The choice of initiator is critical for dictating the polymerization mechanism and the properties of the resulting polymer.

Common initiators for CROP include protonic acids and Lewis acids. More recently, specialized catalysts have been designed for controlled polymerization and in situ applications. Examples include:

Lithium Salts: Lithium difluoro(oxalate)borate (LiDFOB) and Lithium hexafluorophosphate (B91526) (LiPF₆) have been used to initiate the in situ polymerization of 1,3-dioxolane to form gel polymer electrolytes directly within battery cells. dntb.gov.uaresearchgate.net

Rare-Earth Triflates: Scandium triflate (Sc(OTf)₃) has been reported as a highly efficient catalyst for the rapid in situ production of quasi-solid-state pDXL electrolytes. rsc.org

Organo-aluminum Compounds: Reagents such as diethyl aluminum chloride have been historically used as effective initiators for DXL polymerization. researchgate.net

Clay Catalysts: Acid-activated montmorillonite (B579905) clays (B1170129) (Maghnite-H+) have been demonstrated as heterogeneous catalysts for the CROP of 1,3-dioxolane. orientjchem.org

The development of catalysts for controlled polymerization, such as single-site metal catalysts, represents a major goal in polymer chemistry, allowing for precise control over macromolecular properties. units.it For substituted monomers like 1,3-Dioxolane, 2-(11-chloroundecyl)-, novel catalytic systems would be required to overcome the steric hindrance at the C2 position, a challenge that remains largely unaddressed in the reviewed literature.

Synthesis and Characterization of Poly(1,3-dioxolane) (pDXL) Derivatives

While no specific literature was found detailing the synthesis and characterization of poly(1,3-Dioxolane, 2-(11-chloroundecyl)-), the characterization of the parent pDXL is well-established. Following a successful polymerization, the resulting polymer is typically purified and analyzed using a suite of techniques to determine its structure, molecular weight, and thermal properties.

Typical Characterization Methods for pDXL:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure by identifying the characteristic peaks of the repeating oxyethylene and oxymethylene units in the polymer backbone. rsc.org

Gel Permeation Chromatography (GPC): GPC is employed to determine the average molecular weight (Mn and Mw) and the dispersity (Đ = Mw/Mn) of the polymer sample. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to verify the ring-opening of the DXL monomer by showing the disappearance of ring vibration bands and the appearance of C-O stretching vibrations characteristic of the linear polyacetal. rsc.org

Mass Spectrometry (MALDI-ToF MS): This technique is particularly useful for identifying the different polymer structures present, including linear chains and cyclic species, providing detailed insight into the polymerization mechanism. researchgate.netnih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) assesses the thermal stability and degradation profile of the polymer. mdpi.com

For a hypothetical poly(1,3-Dioxolane, 2-(11-chloroundecyl)-), the long, flexible alkyl chloride side chain would be expected to significantly influence its properties, likely resulting in a lower Tg and a more amorphous morphology compared to unsubstituted pDXL.

Engineering of Polymeric Materials with Specific Properties

The functionalization of polymers through the incorporation of side chains is a key strategy for tailoring material properties for specific applications. The 11-chloroundecyl side chain in the target monomer offers a reactive handle for post-polymerization modification, although the initial polymerization remains a significant hurdle. The applications discussed below are based on the well-studied unsubstituted pDXL.

Development of Polymer Electrolytes for Electrochemical Devices (e.g., Lithium Metal Batteries)

One of the most promising applications for pDXL is in the field of energy storage, specifically as a polymer electrolyte for safer, high-performance lithium metal batteries. researchgate.net The polyether backbone of pDXL is effective at solvating lithium ions, and its in situ polymerization capability is a major advantage.

By polymerizing liquid 1,3-dioxolane directly within a battery assembly, a gel polymer electrolyte (GPE) or a quasi-solid-state electrolyte can be formed that provides excellent interfacial contact with the electrodes. rsc.orgrsc.org This approach combines the high ionic conductivity of a liquid with the safety benefits of a solid. dntb.gov.uaresearchgate.net

Key Research Findings for pDXL Electrolytes:

| Property | Finding | Source |

| Ionic Conductivity | pDXL electrolytes can achieve high ionic conductivity, reaching values such as 1.07 mS cm⁻¹ at room temperature and 1.12 × 10⁻⁴ S cm⁻¹ at -20 °C. rsc.orgmdpi.com | rsc.orgmdpi.com |

| Electrochemical Stability | The electrolytes exhibit a wide electrochemical window, with oxidation potentials reported to be as high as 4.7 V to 4.9 V, making them compatible with high-voltage cathodes. researchgate.netrsc.org | researchgate.netrsc.org |

| Battery Performance | Li-metal cells using pDXL electrolytes have demonstrated stable cycling with high capacity retention. For instance, a Li | |

| Dendrite Suppression | The resulting solid-electrolyte interphase (SEI) is robust and helps to promote uniform lithium deposition, effectively inhibiting the growth of lithium dendrites that can cause battery failure. researchgate.netrsc.org | researchgate.netrsc.org |

The presence of a long alkyl halide side chain, as in poly(1,3-Dioxolane, 2-(11-chloroundecyl)-), could offer opportunities for creating single-ion conducting polymer electrolytes by grafting anionic groups to the chain, potentially further enhancing battery performance.

Fabrication of Functional Polymers with Tailored Mechanical and Thermal Properties

The mechanical and thermal properties of polymers are intrinsically linked to their molecular weight, crystallinity, and the nature of any side chains. nih.govsigmaaldrich.com Unmodified pDXL is a semi-crystalline thermoplastic with a melting point around 50–55°C. researchgate.net

Recent research has focused on enhancing the mechanical performance of pDXL by synthesizing ultra-high-molecular-weight (UHMW) versions of the polymer. By achieving molecular weights greater than 1000 kDa, UHMW pDXL exhibits tensile properties comparable to those of UHMW polyethylene (B3416737) (UHMWPE), a material known for its exceptional toughness and strength. escholarship.org For example, pDXL with a molecular weight of 180 kDa achieved a stress at break of 40 MPa and a strain at break of 720%. escholarship.org

The incorporation of a long and flexible side chain like -(CH₂)₁₁Cl would be expected to act as an internal plasticizer. This would likely lead to:

Reduced Crystallinity: The bulky side chains would disrupt chain packing, leading to a more amorphous material.

Lower Glass Transition Temperature (Tg): The increased free volume and chain mobility would result in a lower Tg, making the material softer and more flexible at room temperature.

Modified Tensile Properties: The polymer would likely exhibit lower tensile strength and modulus but potentially higher elongation at break compared to its unsubstituted counterpart. nih.gov

These tailored properties could make such functionalized pDXL derivatives suitable for applications requiring soft, flexible materials, complementing the high-strength applications targeted by UHMW pDXL.

Exploration of Chemically Recyclable Polymer Systems

The development of chemically recyclable polymers is a critical step towards a circular economy for plastics. Polyacetals, derived from the ring-opening polymerization of cyclic acetals like 1,3-dioxolane, are prime candidates for such systems. researchgate.netresearchgate.netnsf.govnih.govdigitellinc.com The acetal bond in the polymer backbone is susceptible to cleavage by acid-catalyzed hydrolysis or transacetalization. This process can, under controlled conditions, lead to the quantitative recovery of the original monomer, which can then be purified and repolymerized to produce virgin polymer. nsf.govescholarship.org

Polymers synthesized from 1,3-Dioxolane, 2-(11-chloroundecyl)- are expected to exhibit this desirable property of chemical recyclability. The polyacetal backbone, being identical in chemical nature to that of poly(1,3-dioxolane), should be readily depolymerizable back to the constituent monomer. The general mechanism for the acid-catalyzed depolymerization of polyacetals is illustrated below:

Figure 1: Proposed Mechanism for Acid-Catalyzed Depolymerization of a Polymer of 1,3-Dioxolane, 2-(11-chloroundecyl)-

Where R = -(CH2)11Cl

The process is typically driven by heat, which facilitates the distillation of the recovered monomer, separating it from the acid catalyst and any non-volatile impurities. nsf.gov The presence of the long alkyl chloride side chain is not expected to interfere with the fundamental chemistry of the acetal linkage cleavage.

Hypothetical Monomer Recovery Data

The following interactive table presents hypothetical data on the chemical recycling of a polymer derived from 1,3-Dioxolane, 2-(11-chloroundecyl)-, hereafter referred to as Poly(CD-DXL), as compared to unsubstituted poly(1,3-dioxolane) (PDXL).

| Polymer | Catalyst | Temperature (°C) | Time (h) | Monomer Recovery (%) | Purity of Recovered Monomer (%) |

| PDXL | p-Toluenesulfonic acid | 150 | 4 | 95 | >99 |

| Poly(CD-DXL) | p-Toluenesulfonic acid | 160 | 5 | 92 | >98 |

| Poly(CD-DXL) | Amberlyst 15 | 165 | 6 | 90 | >99 |

This table contains hypothetical data for illustrative purposes.

Influence of the Chlorinated Undecyl Side Chain on Polymerization Behavior and Resultant Material Attributes

The introduction of a long, functional side chain such as the 11-chloroundecyl group at the C2 position of the 1,3-dioxolane ring is anticipated to have a profound impact on both the polymerization process and the properties of the resulting polymer.

Polymerization Behavior

The cationic ring-opening polymerization of 1,3-dioxolane is a well-established process. However, the presence of a bulky substituent at the C2 position can introduce significant steric hindrance. Research has shown that C2-substituted 1,3-dioxolanes can be more challenging to polymerize than their unsubstituted or C4-substituted counterparts, sometimes resulting in lower polymerization rates and lower achievable molecular weights with certain catalyst systems. researchgate.net The long undecyl chain would likely create a sterically crowded environment around the propagating cationic chain end, potentially hindering the approach of incoming monomer units. This could necessitate the use of more active catalysts or altered reaction conditions (e.g., higher temperatures or longer reaction times) to achieve high molecular weight polymers.

Resultant Material Attributes

The chlorinated undecyl side chain is expected to significantly modify the material properties of the polyacetal.

Thermal Properties: The long, flexible undecyl side chains are likely to act as an internal plasticizer, increasing the free volume within the polymer matrix and enhancing the mobility of the polymer chains. This would be expected to lead to a significant decrease in the glass transition temperature (Tg) compared to unsubstituted poly(1,3-dioxolane). youtube.com

Crystallinity: The regular packing of polymer chains is a prerequisite for crystallization. The presence of long, bulky side chains can disrupt this packing, leading to a reduction in the degree of crystallinity or even resulting in a completely amorphous material. youtube.comaps.orgnih.gov While very long alkyl side chains can sometimes crystallize independently of the polymer backbone, the 11-carbon length of the undecyl group may not be sufficient for significant side-chain crystallization. aps.orgnih.gov

Mechanical Properties: A decrease in crystallinity and a lower Tg would likely result in a softer, more flexible, and potentially tougher material compared to the semi-crystalline and more rigid poly(1,3-dioxolane). The tensile strength and modulus would be expected to decrease, while the elongation at break might increase. youtube.com

Functional Handle: The terminal chlorine atom on the undecyl side chain provides a reactive site for post-polymerization modification. This "functional handle" could be used to introduce a wide variety of other chemical groups through nucleophilic substitution reactions, allowing for the tailoring of the polymer's properties for specific applications. For example, the chlorine could be substituted with azide (B81097) groups for "click" chemistry, or with quaternary ammonium (B1175870) salts to create ion-containing polymers.

Hypothetical Comparison of Material Properties

The following interactive table presents a hypothetical comparison of the material properties of poly(1,3-dioxolane) (PDXL) and the hypothetical Poly(CD-DXL).

| Property | Poly(1,3-dioxolane) (PDXL) | Poly(2-(11-chloroundecyl)-1,3-dioxolane) [Poly(CD-DXL)] |

| Glass Transition Temperature (Tg) | -5 °C | -45 °C |

| Melting Temperature (Tm) | 55 °C | Not observed (Amorphous) |

| Tensile Modulus (GPa) | 1.2 | 0.4 |

| Tensile Strength (MPa) | 40 | 15 |

| Elongation at Break (%) | 20 | 150 |

This table contains hypothetical data for illustrative purposes.

Derivatization and Advanced Functionalization Strategies of 1,3 Dioxolane, 2 11 Chloroundecyl

Synthesis of Novel Molecular Scaffolds Incorporating the 1,3-Dioxolane (B20135) Moiety

The distinct bifunctional nature of 1,3-Dioxolane, 2-(11-chloroundecyl)- makes it an ideal starting material for the synthesis of a variety of novel molecular scaffolds, particularly macrocyclic structures. The long undecyl chain provides the necessary length and flexibility for ring formation, while the terminal chloro group offers a reactive handle for cyclization reactions.

One prominent strategy involves the synthesis of crown ether analogues. Crown ethers are cyclic polyethers known for their ability to selectively bind cations. wikipedia.orgnih.govjetir.org By reacting 1,3-Dioxolane, 2-(11-chloroundecyl)- with oligoethylene glycols under basic conditions, it is possible to construct macrocycles incorporating the 1,3-dioxolane ring. The Williamson ether synthesis is a common method employed for this purpose, where the alkoxide of the glycol displaces the chloride ion. The size of the resulting macrocycle can be tailored by varying the length of the oligoethylene glycol chain.

Another approach to novel scaffolds is through the formation of macrocyclic lactones. This can be achieved by first converting the terminal chloro group to a carboxylic acid via a two-step process: substitution with cyanide to form a nitrile, followed by hydrolysis. Subsequent deprotection of the 1,3-dioxolane to reveal the aldehyde, followed by an intramolecular Wittig reaction or other olefination strategies, and subsequent oxidation and lactonization can yield large-ring lactones.

The following table provides a hypothetical overview of potential macrocyclization reactions starting from 1,3-Dioxolane, 2-(11-chloroundecyl)-.

| Reactant | Reaction Type | Resulting Scaffold | Potential Application |

| Tetraethylene glycol | Williamson Ether Synthesis | 1,3-Dioxolane-containing Crown Ether | Phase-transfer catalyst, Ion sensor |

| 1,6-Hexanedithiol | Thioetherification | Thiacrown Ether Analogue | Heavy metal chelation |

| Diethyl malonate | Malonic Ester Synthesis followed by intramolecular cyclization | Macrocyclic Ketone | Precursor for complex natural products |

Strategic Introduction of Diverse Functional Groups onto the Chloroundecyl Chain

The terminal chloro group of 1,3-Dioxolane, 2-(11-chloroundecyl)- is a versatile functional handle that can be readily converted into a wide array of other functional groups through nucleophilic substitution reactions. This allows for the synthesis of a diverse range of derivatives with tailored properties. The stability of the 1,3-dioxolane moiety under many nucleophilic substitution conditions makes such transformations feasible without the need for additional protecting group manipulations.

Common nucleophiles that can be employed include azide (B81097), cyanide, iodide, and various oxygen-, nitrogen-, and sulfur-containing nucleophiles. For instance, reaction with sodium azide provides the corresponding 11-azidoundecyl derivative, which can be further functionalized via "click chemistry" or reduced to an amine. The introduction of a terminal thiol, via reaction with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, opens up avenues for surface functionalization, for example, on gold nanoparticles.

The following table summarizes some key functional group transformations that can be performed on the chloroundecyl chain.

| Reagent | Functional Group Introduced | Product Name |

| Sodium Azide (NaN₃) | Azide (-N₃) | 1,3-Dioxolane, 2-(11-azidoundecyl)- |

| Potassium Cyanide (KCN) | Nitrile (-CN) | 1,3-Dioxolane, 2-(11-cyanoundecyl)- |

| Sodium Iodide (NaI) | Iodide (-I) | 1,3-Dioxolane, 2-(11-iodoundecyl)- |

| Ammonia (NH₃) | Amine (-NH₂) | 1,3-Dioxolane, 2-(11-aminoundecyl)- |

| Sodium thiocyanate (B1210189) (NaSCN) | Thiocyanate (-SCN) | 1,3-Dioxolane, 2-(11-thiocyanatoundecyl)- |

Design of Precursors for Complex Chemical Syntheses

The bifunctional nature of 1,3-Dioxolane, 2-(11-chloroundecyl)- makes it a valuable precursor for the synthesis of more complex molecules, including polymers and amphiphiles. The two distinct functional groups allow for orthogonal chemical modifications, enabling the stepwise construction of intricate molecular architectures.

In polymer chemistry, this compound can be used as a monomer in the synthesis of functional polyesters and polyethers. For example, after conversion of the chloro group to a hydroxyl or carboxylic acid group, the resulting molecule can undergo polycondensation reactions. The 1,3-dioxolane group can be retained in the polymer backbone, imparting specific properties, or it can be deprotected to yield reactive aldehyde groups along the polymer chain for further post-polymerization modification. Research on the polymerization of 1,3-dioxolane itself suggests the stability of the acetal (B89532) linkage under certain polymerization conditions. researchgate.netgoogle.com

Development of Libraries of 1,3-Dioxolane Derivatives for Structure-Property Relationship Studies

The systematic derivatization of 1,3-Dioxolane, 2-(11-chloroundecyl)- is a powerful strategy for the development of compound libraries for structure-property relationship (SPR) studies. mdpi.comnih.govnih.gov By creating a series of analogues with systematic variations in the functional group at the terminus of the undecyl chain, researchers can investigate how these modifications influence physical, chemical, or biological properties.

For example, a library of derivatives with different terminal functional groups (e.g., -OH, -NH₂, -COOH, -N₃, -SH) can be synthesized and screened for a specific biological activity, such as antimicrobial or antifungal properties. nih.gov The results of such a screening can provide valuable insights into the pharmacophore requirements for the observed activity. Similarly, libraries of these derivatives can be used to study the effects of functional groups on material properties, such as adhesion, surface tension, or self-assembly behavior in the case of amphiphilic derivatives.

The following table illustrates a hypothetical library of derivatives and the properties that could be investigated.

| Derivative | Terminal Functional Group | Property to Investigate |

| 1 | -Cl (starting material) | Baseline |

| 2 | -OH | Hydrophilicity, Hydrogen bonding capacity |

| 3 | -NH₂ | Basicity, Metal coordination |

| 4 | -COOH | Acidity, Polarity |

| 5 | -SH | Adhesion to gold surfaces, Redox activity |

Such systematic studies are crucial in the fields of drug discovery, materials science, and medicinal chemistry for the rational design of new molecules with desired functionalities. researchgate.netmdpi.com

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of 1,3-dioxolanes typically involves the acetalization of an aldehyde or ketone with a 1,2-diol, a reaction often catalyzed by Brønsted or Lewis acids. organic-chemistry.org Future research will likely focus on the development of more sustainable, efficient, and selective catalytic systems for the synthesis of 1,3-Dioxolane (B20135), 2-(11-chloroundecyl)-.

Current research in the broader field of dioxolane synthesis has highlighted the potential of various catalytic approaches. Homogeneous acid catalysts such as p-toluenesulfonic acid are traditionally used. imist.ma However, the challenges associated with their separation and reuse have spurred interest in heterogeneous catalysts. imist.ma These solid catalysts can be easily filtered from the reaction mixture, simplifying purification and reducing waste. imist.ma

The development of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized activated carbons, could offer enhanced activity and selectivity for the synthesis of long-chain dioxolane derivatives. imist.ma Furthermore, the integration of biocatalysis and organometallic catalysis presents a promising avenue for the stereoselective synthesis of chiral dioxolanes. d-nb.infonih.gov While 1,3-Dioxolane, 2-(11-chloroundecyl)- does not possess a chiral center at the dioxolane ring unless a chiral diol is used, the principles of highly selective catalysis remain relevant for optimizing its synthesis and minimizing by-product formation.

| Catalyst Type | Advantages | Disadvantages | Potential for 1,3-Dioxolane, 2-(11-chloroundecyl)- Synthesis |

| Homogeneous Acids | High activity, readily available | Difficult to separate and reuse, corrosive | Baseline for comparison, potential for process optimization |

| Heterogeneous Catalysts | Easy separation, reusable, reduced waste | Can have lower activity than homogeneous counterparts | High potential for developing sustainable and efficient manufacturing processes |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions | Can be sensitive to reaction conditions, substrate specificity | Potential for greener synthesis routes, especially if functionalized diols are used |

| Organometallic Catalysts | High activity and selectivity | Cost and toxicity of metals can be a concern | Offers opportunities for novel reaction pathways and high-efficiency synthesis |

Integration of Artificial Intelligence and Machine Learning in Dioxolane Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to the discovery of new molecules with desired properties. arxiv.orgrenewablematter.eu For 1,3-Dioxolane, 2-(11-chloroundecyl)-, AI and ML can be leveraged in several ways.

Exploration of Novel Material Science Applications and Advanced Manufacturing

The long, flexible chloroundecyl chain of 1,3-Dioxolane, 2-(11-chloroundecyl)- suggests its potential as a building block for novel polymers and advanced materials. The terminal chloro group provides a reactive handle for further chemical modifications, allowing for the incorporation of this molecule into larger polymeric structures.

Future research could focus on the polymerization of 1,3-Dioxolane, 2-(11-chloroundecyl)- or its derivatives to create new materials with unique thermal, mechanical, or optical properties. The long alkyl chain could impart flexibility and hydrophobicity to these materials. The presence of the dioxolane ring, which can be cleaved under acidic conditions, could also be exploited to design degradable or responsive materials. organic-chemistry.org

The investigation of this compound as an additive in existing materials is another promising area. For instance, its long alkyl chain might make it a suitable plasticizer for certain polymers. Additionally, some dioxolane derivatives are being investigated as potential additives in biofuels, and the properties of 1,3-Dioxolane, 2-(11-chloroundecyl)- in this context could be explored. fz-juelich.de

Refined Mechanistic Studies and Computational Modeling for Predictive Understanding

A deep understanding of the reaction mechanisms involved in the synthesis and reactivity of 1,3-Dioxolane, 2-(11-chloroundecyl)- is crucial for optimizing its production and predicting its behavior in various applications. While the general mechanism of acetal (B89532) formation is well-established, the specific kinetics and thermodynamics for a long-chain substrate like this are likely to be influenced by steric and electronic factors.

Refined mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, can provide valuable insights into the reaction pathways. nih.gov This experimental data can then be used to develop and validate computational models.

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms at the molecular level. researchgate.net DFT calculations can be used to determine the structures of transition states and intermediates, calculate activation energies, and predict reaction outcomes. For 1,3-Dioxolane, 2-(11-chloroundecyl)-, computational modeling could be used to:

Elucidate the precise mechanism of its formation with different catalysts.

Predict its reactivity at the terminal chloro group and the dioxolane ring.

Simulate its interactions with other molecules, which is important for understanding its behavior in material science applications.

A synergistic approach combining experimental mechanistic studies and computational modeling will be key to developing a predictive understanding of the chemistry of 1,3-Dioxolane, 2-(11-chloroundecyl)-, paving the way for its rational design and application in new technologies. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1,3-dioxolane derivatives like 2-(11-chloroundecyl)-1,3-dioxolane?

The synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed acetal formation. For 2-substituted derivatives like 2-(11-chloroundecyl)-1,3-dioxolane, a modified approach using paraformaldehyde and a substituted diol (e.g., 11-chloroundecyl glycol) in the presence of concentrated sulfuric acid can be employed. Post-reaction steps include salting out with sodium chloride, drying with a solid alkali (e.g., sodium sulfate), and distillation for purification . For advanced substitution patterns, phase-transfer catalysis or microwave-assisted synthesis may improve yields .

Q. How can researchers confirm the structural integrity of 2-(11-chloroundecyl)-1,3-dioxolane?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify the dioxolane ring (signals at δ 4.8–5.2 ppm for ring protons) and the 11-chloroundecyl chain (δ 1.2–1.6 ppm for aliphatic protons, δ 3.5 ppm for CHCl) .

- Mass Spectrometry : GC-MS or LC-MS to confirm molecular weight (e.g., molecular ion peak at m/z 290–300) and fragmentation patterns .

- FTIR : Peaks at 1100–1250 cm (C-O-C stretching) and 650–750 cm (C-Cl) .

Q. What stability considerations are critical for handling 2-(11-chloroundecyl)-1,3-dioxolane?

The compound is sensitive to hydrolysis due to the acetal group. Store under inert atmosphere (N/Ar) at 2–8°C. Avoid prolonged exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests (TGA/DSC) can assess thermal decomposition thresholds .

Q. What solvents and reaction conditions optimize reactivity in 1,3-dioxolane-based reactions?

Polar aprotic solvents (e.g., THF, DMF) enhance solubility for nucleophilic substitutions. For ring-opening reactions (e.g., with Grignard reagents), anhydrous conditions and Lewis acids (BF·OEt) are recommended .

Advanced Research Questions